(1R,2R)-1-Azido-2-methylsulfanylcyclopentane
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Overview
Description
(1R,2R)-1-Azido-2-methylsulfanylcyclopentane is an organic compound characterized by the presence of an azido group and a methylsulfanyl group attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Azido-2-methylsulfanylcyclopentane typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the cyclopentane ring, which can be achieved through various methods such as cyclization reactions.
Introduction of Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the cyclopentane ring is replaced by a methylsulfanyl group.
Azidation: The final step involves the introduction of the azido group. This can be achieved through the reaction of the intermediate compound with sodium azide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Azido-2-methylsulfanylcyclopentane undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium azide, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
(1R,2R)-1-Azido-2-methylsulfanylcyclopentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s azido group makes it useful in bioconjugation reactions, where it can be attached to biomolecules for labeling and tracking purposes.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Azido-2-methylsulfanylcyclopentane depends on its specific application. In bioconjugation reactions, the azido group reacts with alkyne-functionalized molecules via a click chemistry reaction, forming stable triazole linkages. This reaction is highly specific and efficient, making it valuable for labeling and tracking biomolecules.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-Azido-2-methylsulfanylcyclohexane: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
(1R,2R)-1-Azido-2-methylsulfanylcyclobutane: Similar structure but with a cyclobutane ring instead of a cyclopentane ring.
Uniqueness
(1R,2R)-1-Azido-2-methylsulfanylcyclopentane is unique due to its specific ring size and the presence of both azido and methylsulfanyl groups
Properties
IUPAC Name |
(1R,2R)-1-azido-2-methylsulfanylcyclopentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-10-6-4-2-3-5(6)8-9-7/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCACGALLTQJWNZ-PHDIDXHHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCC1N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS[C@@H]1CCC[C@H]1N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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